4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzyl alcohol
- 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzene derivatives
Uniqueness
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is unique due to its specific structural features, including the presence of the 1,2,4-oxadiazole ring and the benzaldehyde moiety.
Properties
IUPAC Name |
4-[5-[[cyclohexyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-20(15-5-3-2-4-6-15)11-16-18-17(19-22-16)14-9-7-13(12-21)8-10-14;/h7-10,12,15H,2-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZDTSDJIKREMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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